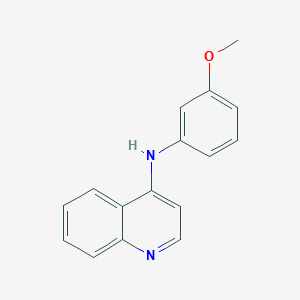

N-(3-methoxyphenyl)quinolin-4-amine

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-19-13-6-4-5-12(11-13)18-16-9-10-17-15-8-3-2-7-14(15)16/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTVDUXZHHRTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)quinolin-4-amine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of a 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, are often preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)quinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. This inhibition can lead to the disruption of cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects

- N-(3-Fluorophenyl)-7-(octyloxy)quinolin-4-amine: Replacing the methoxy group with fluorine reduces antiproliferative potency (IC₅₀ > 10 µM), suggesting electron-donating groups enhance activity .

- N-(3-Nitrophenyl)-7-(benzyloxy)quinolin-4-amine: The electron-withdrawing nitro group further diminishes activity, highlighting the importance of electron-rich aryl substituents .

Modifications on the Quinoline Core

- 5,6,7-Trimethoxy-N-phenylquinolin-4-amine Derivatives: Trimethoxy substitutions (e.g., compound 7e) enhance cytotoxicity (IC₅₀ = 1.2–3.8 µM against MCF-7 cells) but increase molecular weight (~400 Da), which may affect pharmacokinetics .

- 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride: Dimethoxy groups improve water solubility (due to hydrochloride salt) but reduce membrane permeability compared to the non-ionized methoxy analog .

Hybrid Scaffolds

- Imidazo[4,5-c]quinolin-4-amine Derivatives: Compounds like N-(3,4-dichlorophenyl)-2-(exo-norbornanyl)-1H-imidazo[4,5-c]quinolin-4-amine (17) exhibit allosteric modulation but lack antiproliferative activity, indicating scaffold specificity for biological targets .

Pharmacological Activity

Physicochemical Properties

- LogP and Solubility :

- The methoxy derivative (logP ~3.5) balances lipophilicity and solubility, whereas trifluoromethyl analogs (logP ~4.2) prioritize membrane penetration at the expense of aqueous solubility .

- Hydrochloride salts (e.g., 6,7-dimethoxy analog) improve solubility but require formulation adjustments for in vivo use .

In Vivo Efficacy and Toxicity

- This compound: Reduces tumor weight in mice without reported toxicity, suggesting a favorable therapeutic index .

Q & A

Q. What strategies optimize synergistic interactions with existing chemotherapeutics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.